2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid
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Overview
Description
2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid is an organic compound with the molecular formula C12H14O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid typically involves the esterification of 2-methylpropanoic acid with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-Dimethylpropanoyl)oxy]benzoic acid
- 2-(2,2-Dimethylpropanoyl)aminoacetic acid
- 2,2-Dimethylpropanoyl chloride
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
107680-78-4 |
---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyloxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H16O4/c1-8(2,3)7(12)13-9(4,5)6(10)11/h1-5H3,(H,10,11) |
InChI Key |
GPOFQGYSLAEALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC(C)(C)C(=O)O |
Origin of Product |
United States |
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